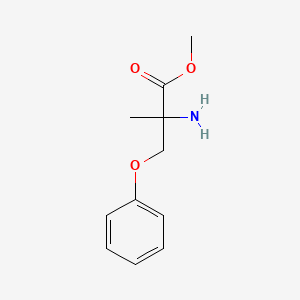

Methyl 2-amino-2-methyl-3-phenoxypropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-amino-2-methyl-3-phenoxypropanoate” is a chemical compound with the molecular formula C11H15NO3 . It is also known as “methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride” with the molecular formula C11H16ClNO3 .

Molecular Structure Analysis

The molecular weight of “Methyl 2-amino-2-methyl-3-phenoxypropanoate” is 209.24 . When it is in the form of hydrochloride, its molecular weight is 245.71 . The InChI code for the hydrochloride form is1S/C11H15NO3.ClH/c1-11(12,10(13)14-2)8-15-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H . Physical And Chemical Properties Analysis

“Methyl 2-amino-2-methyl-3-phenoxypropanoate” is available in powder form . The storage temperature is room temperature . When it is in the form of hydrochloride, it is also available in powder form .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Systems : This compound is used in the synthesis of complex heterocyclic systems, which are crucial in medicinal chemistry. For example, Selič, Grdadolnik, and Stanovnik (1997) demonstrated its use in preparing various N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic compounds, indicating its versatility in creating pharmacologically active structures (Selič, Grdadolnik, & Stanovnik, 1997).

Preparation of Amino Acids and Derivatives : The compound plays a role in the preparation of various amino acids and their derivatives. This includes the synthesis of compounds like methyl 2-arylpropanoates, which have been shown to have pharmaceutical importance, as reported by Yamauchi, Hattori, Nakao, and Tamaki (1987) (Yamauchi, Hattori, Nakao, & Tamaki, 1987).

Organotin(IV) Complexes and Anticancer Properties : In a study by Basu Baul, Basu, Vos, and Linden (2009), the compound was used in the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes. These complexes exhibited significant cytotoxicity against various human tumor cell lines, suggesting potential in cancer treatment (Basu Baul, Basu, Vos, & Linden, 2009).

Antiproliferative Activity in Cancer Cells : Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, and Nakamura (2015) reported the synthesis of methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a compound related to Methyl 2-amino-2-methyl-3-phenoxypropanoate, demonstrating promising antiproliferative activity toward human cancer cells (Minegishi et al., 2015).

Enzymatic Synthesis and Resolution : The compound has been used in the field of enzymatic synthesis and resolution, as explored by Fujii, Ono, Sato, and Akita (2011). This demonstrates its applicability in creating optically active compounds, which are important in the development of pharmaceuticals (Fujii, Ono, Sato, & Akita, 2011).

Synthesis of Isocyanates and Esters : Tsai, Takaoka, Powell, and Nowick (2003) focused on the synthesis of amino acid ester isocyanates like Methyl (S)‐2‐Isocyanato‐3‐Phenylpropanoate, highlighting the compound's role in producing unique chemical structures with potential bioactivity (Tsai, Takaoka, Powell, & Nowick, 2003).

Safety And Hazards

The safety information for “Methyl 2-amino-2-methyl-3-phenoxypropanoate” indicates that it has some hazards. The GHS pictograms indicate a signal word of “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propiedades

IUPAC Name |

methyl 2-amino-2-methyl-3-phenoxypropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(12,10(13)14-2)8-15-9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXOHZFVVAPGSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-2-methyl-3-phenoxypropanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]propanamide](/img/structure/B2449829.png)

![Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate](/img/structure/B2449836.png)

![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449842.png)